Terfenadine

Catalog No.
S544954
CAS No.
50679-08-8
M.F
C32H41NO2
M. Wt
471.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terfenadine

CAS Number

50679-08-8

Product Name

Terfenadine

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol

Molecular Formula

C32H41NO2

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3

InChI Key

GUGOEEXESWIERI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Solubility

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045
In water, 9.63X10-2 mg/L at 25 °C
4.58e-04 g/L

Synonyms

alpha-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperdinebutanol, Balkis Saft Spezial, Cyater, Hisfedin, Rapidal, RMI 9918, RMI-9918, RMI9918, Seldane, Teldane, Terfedura, Terfemundin, Terfenadin AL, Terfenadin Heumann, Terfenadin Ratiopharm, Terfenadin Stada, terfenadin von ct, Terfenadin-ratiopharm, Terfenadine, Terfenidine, Ternadin, Triludan

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Description

The exact mass of the compound Terfenadine is 471.3137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0963 mg/l (at 25 °c)2.04e-07 msolubility at 30 °c (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1m hcl 0.012; 00.1m citric acid 0.110; 0.1m tartaric acid 0.045in water, 9.63x10-2 mg/l at 25 °c4.58e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Terfenadine was once a widely prescribed antihistamine for allergic rhinitis (hay fever) but was withdrawn from the market due to the discovery of rare but potentially fatal cardiac side effects []. However, terfenadine remains a valuable tool in scientific research for several reasons:

Understanding Histamine Action:

Terfenadine acts as a selective histamine H1 receptor antagonist. By blocking these receptors, terfenadine inhibits the effects of histamine, a key molecule involved in allergic reactions. Studying how terfenadine affects histamine signaling pathways in cell cultures and animal models helps researchers understand the mechanisms of allergic diseases [].

Cardiac Electrophysiology Research:

Terfenadine's unintended side effects stemmed from its ability to block human ether-à-go-go-related gene (hERG) potassium channels in the heart. These channels play a crucial role in regulating heart rhythm. Research using terfenadine has provided valuable insights into the function of hERG channels and the potential cardiac risks associated with certain drugs [, ].

Drug Development and Screening:

The discovery of terfenadine's hERG channel blocking activity led to the development of new, safer generations of antihistamines. Researchers now use terfenadine as a tool in drug discovery pipelines to identify and eliminate potential hERG channel blockers early in the development process, preventing similar safety concerns with new medications [].

Terfenadine is a non-sedating antihistamine that was primarily used for the treatment of allergic conditions such as seasonal allergic rhinitis and urticaria. It was introduced to the market by Hoechst Marion Roussel (now part of Sanofi) under various brand names, including Seldane in the United States. Terfenadine is classified as a prodrug, which means it is metabolized in the liver to its active form, fexofenadine, through the action of cytochrome P450 3A4 enzymes . The chemical structure of terfenadine is represented by the formula C32H41NO2C_{32}H_{41}NO_2, and it has a molecular weight of approximately 471.67 g/mol .

  • Terfenadine blocks histamine from binding to H₁ receptors on immune cells, preventing the release of inflammatory mediators that cause allergy symptoms like runny nose, itchy eyes, and hives [].
  • Unlike some first-generation antihistamines, terfenadine has minimal effects on the central nervous system due to its poor blood-brain barrier penetration [].
  • Terfenadine's major safety concern is its potential to cause QT interval prolongation, a disruption of the heart's electrical rhythm that can lead to serious arrhythmias like torsades de pointes []. This risk increases with higher doses, interaction with certain medications, and underlying health conditions [].
  • Due to these safety concerns, terfenadine was withdrawn from the market and replaced by safer alternatives like fexofenadine, which lacks the cardiotoxic effects [].

Terfenadine undergoes significant metabolic conversion in the liver. The primary reaction involves the hydroxylation of terfenadine by cytochrome P450 3A4, resulting in the formation of fexofenadine, which acts as a selective antagonist at histamine H1 receptors. This metabolic pathway is crucial because terfenadine itself can accumulate to toxic levels if its metabolism is inhibited, leading to potential cardiac arrhythmias due to prolonged QT intervals .

In addition to its metabolic reactions, terfenadine has been shown to interact with potassium channels, specifically blocking the human ether-a-go-go-related gene (hERG) potassium channel at clinically relevant concentrations. This blockade can lead to altered cardiac repolarization .

The synthesis of terfenadine was first reported in 1973 by chemists at Richardson–Merrell. The compound was initially explored for its potential as a tranquilizer but was later identified as an effective antihistamine. The synthetic route involves several steps starting from simpler organic compounds, ultimately yielding terfenadine through various reactions including alkylation and cyclization processes .

Terfenadine was primarily used in clinical settings for:

  • Seasonal allergic rhinitis: Relief from symptoms associated with hay fever.
  • Urticaria: Treatment for chronic skin conditions characterized by hives.
  • Angioedema: Management of swelling associated with allergic reactions.

Despite its effectiveness, terfenadine has been largely withdrawn from the market due to safety concerns related to its cardiotoxic effects .

Studies have shown that terfenadine interacts significantly with various drugs that inhibit cytochrome P450 3A4, leading to increased plasma concentrations of terfenadine and heightened risk for adverse cardiac events. For example:

  • Erythromycin: A known inhibitor that can lead to increased levels of terfenadine.
  • Grapefruit juice: Contains compounds that inhibit CYP3A4 and can also elevate terfenadine levels.

Research indicates that terfenadine's metabolites have significantly lower activity on potassium channels compared to the parent compound, which may explain why fexofenadine does not exhibit similar cardiotoxicity .

Several compounds share structural or functional similarities with terfenadine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
FexofenadineActive metabolite of terfenadineNon-cardiotoxic; does not block hERG channels
DiphenhydramineAntihistamine; structural similaritySedating effects; crosses blood-brain barrier
AstemizoleNon-sedating antihistamineWithdrawn due to similar cardiotoxic risks
LoratadineAntihistamine; used for allergiesNon-sedating; longer duration of action

Terfenadine's unique profile lies in its potent antihistaminic action coupled with significant cardiovascular risks associated with its use. Its eventual replacement by safer alternatives like fexofenadine underscores the importance of evaluating both efficacy and safety in drug development .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to off-white crystalline powder
Crystals from acetone

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

471.313729551 g/mol

Monoisotopic Mass

471.313729551 g/mol

Heavy Atom Count

35

LogP

7.1
log Kow = 7.63 (est)
7.1

Appearance

Solid powder

Melting Point

146.5-148.5 °C
146.5 - 148.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BA5G9Y06Q

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of allergic rhinitis, hay fever, and allergic skin disorders.

Therapeutic Uses

Anti-Allergic Agents; Anti-Asthmatic Agents; Histamine H1 Antagonists
Antihistaminic
This study was a single center trial comparing the effects of the nonsedating antihistamine terfenadine, at a dose of 120 mg twice a day, with placebo in the treatment of rhinitis symptoms associated with the common cold. Forty-nine subjects were treated with terfenadine, 120 mg twice each day, and 48 subjects were treated with placebo twice each day for four or five days. Evaluations by both subjects and physicians suggest that terfenadine at 120 mg given twice daily marginally improved sneezing and total symptom scores at day 4. When comparing terfenadine to placebo, neither the symptoms nor signs of the common cold improved in a clinically or statistically significant manner. Terfenadine was well tolerated and had a low incidence of side effects. Terfenadine was found to be ineffective in the treatment of the signs and symptoms of the common cold.
Results of a double blind, randomized, placebo controlled, parallel study in 37 patients indicate that terfenadine, 60 mg twice a day, is significantly more effective than placebo and as effective as hydroxyzine, 25 mg four times a day in the treatment of chronic idiopathic urticaria without causing the somnolence that was associated with the use of hydroxyzine.
For more Therapeutic Uses (Complete) data for TERFENADINE (10 total), please visit the HSDB record page.

Pharmacology

Terfenadine, an H1-receptor antagonist antihistamine, is similar in structure to astemizole and haloperidol, a butyrophenone antipsychotic. The active metabolite of terfenadine is fexofenadine.
Terfenadine is a prodrug that is metabolized by intestinal CYP3A4 to the active form fexofenadine, a selective histamine H1-receptor antagonist with antihistaminic and non-sedative effects. Terfenadine's active metabolite competitively binds peripheral H1-receptors, thereby stabilizing an inactive conformation of the receptor. Consequently, usual allergic responses as a result of mast-cell degranulation followed by the release of multiple inflammatory mediators, such as interleukins, prostaglandins, and leukotriene precursors, are blocked, thereby preventing the triggering of pro-inflammatory pathways.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX12 - Terfenadine

Mechanism of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal.
... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors.
Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism.
Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night.
The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine.
Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

9.4X10-15 mm Hg at 25 °C (est)

Other CAS

50679-08-8

Absorption Distribution and Excretion

On the basis of a mass balance study using 14C labeled terfenadine the oral absorption of terfenadine was estimated to be at least 70%
Although at least 70% of an oral dose of terfenadine is rapidly absorbed from the GI tract following oral administration, the drug undergoes extensive (99%) first-pass metabolism in the liver and GI tract, with minimal (10 ng/mL or less)amounts of an orally administered dose of the drug generally appearing to reach systemic circulation unchanged in healthy individuals. In some cases, increased plasma terfenadine concentrations (exceeding 10 ng/mL) following oral administration of the drug were reported in apparently healthy individuals with no identifiable risk for systemic accumulation of unchanged drug; ... Considerable interindividual variations (up to five-fold) in peak plasma concentrations have been reported with the same oral dose of terfenadine, possibly resulting from interindividual differences in first-pass metabolism and/or enterohepatic circulation of the drug.
The absolute bioavailability of oral terfenadine is not known. When administered orally, terfenadine exhibits linear pharmacokinetics up to doses of 180 mg.
Food may effect the rate slightly but does not appear to effect the extent of GI absorption of terfenadine.
Following oral administration of a single 60-mg terfenadine dose (as tablet or suspension, peak plasma concentrations of the drug occur at about 1-2 hours.
For more Absorption, Distribution and Excretion (Complete) data for TERFENADINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Although the exact metabolic fate of terfenadine is not clearly established, the drug is extensively metabolized in the liver by cytochrome P-450 microsomal enzyme system including CYP3A4 and to a lesser extent in the GI mucosa by CYP3A, principally via oxidation of the terminal methyl group to fexofenadine and via N-dealkylation of the substituted butanol side chain to a piperidine carbinol derivative (alpha,alpha-diphenyl-4-piperidinemethanol). Small amounts of other hydroxylated metabolites also have been detected, but their exact structures have not been elucidated.
It has been suggested that fexofenadine, the main metabolite of terfenadine, may be responsible for the antihistaminic effect of terfenadine since only minimal amounts (10 ng/mL or less) of unchanged drug usually are detected in plasma following oral administration of terfenadine in healthy individuals. The piperidine carbinol derivative lacks both in vivo and in vitro antihistaminic activity.
Terfenadine (Seldane) undergoes extensive metabolism to form azacyclonol and terfenadine alcohol. Terfenadine alcohol is subsequently metabolized to azacyclonol and terfenadine acid. Although testosterone 6 beta-hydroxylation (CYP3A(4)) has been shown to be the principal enzyme involved in the first step in terfenadine's biotransformation (formation of azacyclonol and terfenadine alcohol), the enzymes catalyzing the subsequent metabolic steps in the conversion of terfenadine alcohol to azacyclonol and terfenadine acid have not been identified. The purpose of these studies was to determine the role of cytochrome P450 isoforms in the biotransformation of terfenadine and terfenadine alcohol. To this end, both terfenadine and its alcohol were incubated with 10 individual human liver microsomal samples that have been characterized for major isozyme activities. The metabolites and parent drugs were quantified by HPLC. The formation of azacyclonol and terfenadine alcohol from terfenadine is confirmed to be catalyzed predominantly by CYP3A(4) isozyme, and the ratio of the rate of terfenadine alcohol formation to that of azacyclonol is 3:1. Involvement of the CYP3A(4) in terfenadine metabolism was further confirmed by the following studies: a) inhibition of terfenadine alcohol formation by ketoconazole and troleandomycin, two specific inhibitors of CYP3A(4), and b) time course of terfenadine alcohol formation by cloned human CYP3A(4). When terfenadine alcohol was used as substrate, both the terfenadine acid and azacyclonol formation were also catalyzed by CYP3A(4) isozyme. However, the rate of formation of the terfenadine acid metabolite is almost 9 times faster than that of azacyclonol. The net ratio of terfenadine acid to azacyclonol is 2:1.
Terfenadine is a prodrug, generally completely metabolized to the active form fexofenadine in the liver by the enzyme cytochrome P450 CYP3A4 isoform. Due to its near complete metabolism by the liver immediately after leaving the gut, terfenadine normally is not measurable in the plasma. (Wikipedia) Half Life: 3.5 hours

Wikipedia

Terfenadine

Drug Warnings

Hoechst Marion Roussel, the manufacturer of Seldane and Seldane-D announced that as of February 1, 1998, it will withdraw all single-entity (Seldane) and fixed combination (Seldane-D) preparations of terfenadine from the US market. This announcement was preceded by a declaration of the US Food and Drug administration (FDA) in January 1997 of the agency's intent to withdraw all terfenadine preparations from the US since continued marketing of terfenadine, which interacts with numerous drugs and is potentially cardiotoxic, was no longer necessary because of the availability of a single-entity preparation of fexofenadine (Allegra), the pharmacologically active metabolite of terfenadine that does not share the cardiotoxic and drug interaction potentials of the parent drug. As a result of fexofenadine availability (both as a single entity and fixed combination preparation) as alternatives, Hoechst Marion Roussel concluded that the benefits of continued availability of terfenadine preparations did not outweigh the risks.
The most frequent adverse effects reported with terfenadine are sedation (eg, drowsiness, tiredness, sleepiness, fatigue) and headache, which occur in about 5-16% of patients receiving the drug. Other less frequent adverse nervous system effects include dizziness, nervousness, and weakness. Mental depression, anxiety, malaise, agitation, euphoria, fainting sensation, floating feeling, fear of dying, tingling (eg, of the extremities), insomnia, paresthesia, tremor, decreased concentrating ability, confusion, and nightmares also have occurred. Irritability, incoordination, and vertigo have been reported rarely, and seizures and exacerbation of an underlying seizure disorder also have been reported rarely, usually in association with overdosage of the drug.
Adverse GI effects reportedly occurring in about 5-8% of patients receiving terfenadine Include abdominal distress, nausea, vomiting, and a change in bowel habits (eg, constipation, diarrhea). Increased appetite and weight gain also have been reported.
Dry mouth, nose, throat, and/or lips; cough; sore throat; and epistaxis occur in less than 5% of patients receiving terfenadine.
For more Drug Warnings (Complete) data for TERFENADINE (16 total), please visit the HSDB record page.

Biological Half Life

3.5 hours
Following multiple oral dosing of 60 mg of terfenadine twice daily, steady-state mean elimination half-lives of unchanged terfenadine and the carboxylic acid metabolite (fexofenadine) were 16.4 and 20.2 hours, respectively.
Elimination half-life: 20.3 h

Use Classification

Pharmaceuticals

General Manufacturing Information

Withdrawn from US market, January, 1997.

Analytic Laboratory Methods

Toxicological screening of drugs by microbore high-performance liquid chromatography with photodiode-array detection and ultraviolet spectral library searches.
Reversed-phase high-performance liquid chromatographic analysis of terfenadine at a wavelength of 254 nm. The concn range 0.1-0.8 mg/ml. The relative std deviation was 0.47% and the recovery was 100.4-104.44%.
Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 200 pg/mL
Analyte: terfenadine; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 100 pg/mL
For more Analytic Laboratory Methods (Complete) data for TERFENADINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of the metabolites of terfenadine in human urine by thermospray liquid chromatography-mass spectrometry.
Determination of terfenadine and terfenadine acid metabolite in plasma using solid-phase extraction and high-performance liquid chromatography with fluorescence detection. For terfenadine, the validated quantitation range of this method is 10.0-84.2 ng/ml with relative standard deviation of 5.7-30%. For terfenadine acid metabolite, the relative standard deviation of 4.1-24%.

Storage Conditions

Tablets containing terfenadine should be stored in tight containers at 15 to 30 °C and should be protected from exposure to temperatures exceeding 40 °C and from moisture. Commercially available terfenadine tablets have an expiration date of 18 months or 2 years after the date of manufacture when packaged in the manufacture's unopened blister packages or high-density polyethylene bottles, respectively.

Interactions

Prolongation of the QT interval and QT interval corrected for rate (QTc) and, rarely, serious cardiovascular effects, including arrhythmias (eg, ventricular tachycardia, atypical ventricular tachycardia (torsades de pointes)), cardiac arrest, palpitations, syncope, and death, have been reported in patients receiving recommended dosages of terfenadine concomitantly with ketoconazole. Ketoconazole can markedly inhibit the metabolism of terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system resulting in increased plasma concentrations of unchanged terfenadine (to measurable levels) and reduced clearance of the active carboxylic acid metabolite fexofenadine.
Erythromycin and clarithromycin may alter the metabolism of terfenadine. In some individuals, concommitant administration of erythromycin and terfenadine has resulted in increased plasma concentrations of both unchanged terfenadine and fexofenadine. ...Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, terfenadine is contraindicated in patients receiving clarithromycin, erythromycin, or troleandomycin.
Some evidence indicates that mibefradil may alter the pharmacokinetics of terfenadine. Increased plasma concentrations (up to 40 ng/mL) of terfenadine were reported in a study in healthy individuals receiving 60 mg of terfenadine twice daily and mibefradil 50 or 100 mg daily. These increases of plasma unchanged terfenadine concentrations were associated with a 12% prolongation in mean QT interval corrected for rate (QTc). Since prolongation of the QTc interval may be associated with life-threatening arrhythmias and death, concomitant use of terfenadine and mibefradil is contraindicated.
In vitro, ritonavir has been shown to inhibit the metabolism of terfenadine, but the clinical importance of this in vitro finding is not known. Pending further accumulation of data, the manufacturer of terfenadine states that concomitant administration of terfenadine and human immunodeficiency virus (HIV) protease inhibitors (eg, indinavir, nelfinavir, ritonavir, saquinavir) is not recommended ... because of the theoretical risk that the HIV protease inhibitor could produce substantially increased plasma concentrations of unchanged terfenadine resulting in potentially serious and/or life-threatening adverse effects.
For more Interactions (Complete) data for TERFENADINE (13 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Efficacy of histamine H1 receptor antagonists azelastine and fexofenadine against cutaneous Leishmania major infection

Alex G Peniche, E Yaneth Osorio, Peter C Melby, Bruno L Travi
PMID: 32776923   DOI: 10.1371/journal.pntd.0008482

Abstract

Current drug therapies for cutaneous leishmaniasis are often difficult to administer and treatment failure is an increasingly common occurrence. The efficacy of anti-leishmanial therapy relies on a combination of anti-parasite activity of drugs and the patient's immune response. Previous studies have reported in vitro antimicrobial activity of histamine 1-receptor antagonists (H1RAs) against different pathogens. We used an ex vivo explant culture of lymph nodes from mice infected with Leishmania major to screen H1RAs compounds. Azelastine (AZ) and Fexofenadine (FX) showed remarkable ex vivo efficacy (EC50 = 0.05 and 1.50 μM respectively) and low in vitro cytotoxicity yielding a high therapeutic index. AZ significantly decreased the expression of H1R and the proinflammatory cytokine IL-1ẞ in the ex vivo system, which were shown to be augmented by histamine addition. The anti-leishmanial efficacy of AZ was enhanced in the presence of T cells from infected mice suggesting an immune-modulatory mechanism of parasite suppression. L. major infected BALB/c mice treated per os with FX or intralesionally with AZ showed a significant reduction of lesion size (FX = 69%; AZ = 52%). Furthermore, there was significant parasite suppression in the lesion (FX = 82%; AZ = 87%) and lymph nodes (FX = 81%; AZ = 36%) with no observable side effects. AZ and FX and potentially other H1RAs are good candidates for assessing efficacy in larger studies as monotherapies or in combination with current anti-leishmanial drugs to treat cutaneous leishmaniasis.


Analysis of reproducibility and robustness of a human microfluidic four-cell liver acinus microphysiology system (LAMPS)

Courtney Sakolish, Celeste E Reese, Yu-Syuan Luo, Alan Valdiviezo, Mark E Schurdak, Albert Gough, D Lansing Taylor, Weihsueh A Chiu, Lawrence A Vernetti, Ivan Rusyn
PMID: 33307106   DOI: 10.1016/j.tox.2020.152651

Abstract

A human microfluidic four-cell liver acinus microphysiology system (LAMPS), was evaluated for reproducibility and robustness as a model for drug pharmacokinetics and toxicology. The model was constructed using primary human hepatocytes or human induced pluripotent stem cell (iPSC)-derived hepatocytes and 3 human cell lines for the endothelial, Kupffer and stellate cells. The model was tested in two laboratories and demonstrated to be reproducible in terms of basal function of hepatocytes, Terfenadine metabolism, and effects of Tolcapone (88 μM), Troglitazone (150 μM), and caffeine (600 μM) over 9 days in culture. Additional experiments compared basal outputs of albumin, urea, lactate dehydrogenase (LDH) and tumor necrosis factor (TNF)α, as well as drug metabolism and toxicity in the LAMPS model, and in 2D cultures seeded with either primary hepatocytes or iPSC-hepatocytes. Further experiments to study the effects of Terfenadine (10 μM), Tolcapone (88 μM), Trovafloxacin (150 μM with or without 1 μg/mL lipopolysaccharide), Troglitazone (28 μM), Rosiglitazone (0.8 μM), Pioglitazone (3 μM), and caffeine (600 μM) were carried out over 10 days. We found that both primary human hepatocytes and iPSC-derived hepatocytes in 3D culture maintained excellent basal liver function and Terfenadine metabolism over 10 days compared the same cells in 2D cultures. In 2D, non-overlay monolayer cultures, both cell types lost hepatocyte phenotypes after 48 h. With respect to drug effects, both cell types demonstrated comparable and more human-relevant effects in LAMPS, as compared to 2D cultures. Overall, these studies show that LAMPS is a robust and reproducible in vitro liver model, comparable in performance when seeded with either primary human hepatocytes or iPSC-derived hepatocytes, and more physiologically and clinically relevant than 2D monolayer cultures.


The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress

Alexey V Shchulkin, Yulia V Abalenikhina, Pelageya D Erokhina, Ivan V Chernykh, Elena N Yakusheva
PMID: 33832418   DOI: 10.1134/S0006297921020085

Abstract

P-Glycoprotein (P-gp) is one of the most clinically significant representatives of the ABC transporter superfamily due to its participation in the transport of biotic components and xenobiotics across the plasma membrane. It is known that various chemicals, environmental factors, and pathological processes can affect P-gp activity and expression. In this study, we investigated the role of P-gp in limiting the cell membrane permeability during oxidative stress. Human adenocarcinoma colon cells (Caco-2) overexpressing P-gp were cultured for 72 h in the medium containing hydrogen peroxide (0.1-50 µM). The transport of the P-gp substrate fexofenadine was evaluated in a special Transwell system. The amounts of P-gp and Nrf2 transcription factor were analyzed by the enzyme-linked immunosorbent assay. The concentration of SH-groups in proteins and the contents of lipid peroxidation products and protein carbonyl derivatives were determined spectrophotometrically. Hydrogen peroxide at a concentration of 0.1-5 µM did not significantly affect the studied parameters, while incubation with 10 µM H2O2 decreased in the level of SH groups in cell lysates and increased in the amount of Nrf2 in the cell lysates. Nrf2, in its turn, mediated an increase in the content and activity of the P-gp transporter, thus limiting the increasing permeability of the cell membrane. Hydrogen peroxide at a concentration of 50 µM promoted oxidative stress, which was manifested as a decrease in the content of SH-groups, increase in the concentration of lipid peroxidation products and protein carbonyl derivatives, and decrease in the P-gp level, which led to a significantly increased permeability of the plasma membrane. These results show that the transport and protective roles of P-gp, in particular, reduction of the cell membrane permeability, are affected by the intensity of oxidative stress and can be manifested only if the extent of membrane damage is insignificant.


UPLC-MS/MS method for the simultaneous quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate in a hepatic uptake model and its application to the possible drug-drug interaction study of triptolide

Wei Wu, Rui Cheng, Zhenzhou Jiang, Luyong Zhang, Xin Huang
PMID: 33634891   DOI: 10.1002/bmc.5093

Abstract

A rapid and specific UPLC-MS/MS method with a total run time of 3.5 min was developed for the determination of pravastatin, fexofenadine, rosuvastatin, and methotrexate in rat primary hepatocytes. After protein precipitation with 70% acetonitrile (containing 30% H
O), these four analytes were separated under gradient conditions with a mobile phase consisting of 0.03% acetic acid (v/v) and methanol at a flow rate of 0.50 mL/min. The linearity, recovery, matrix effect, accuracy, precision, and stability of the method were well validated. We evaluated drug-drug interactions based on these four compounds in freshly suspended hepatocytes. The hepatic uptake of pravastatin, fexofenadine, rosuvastatin, and methotrexate at 4°C was significantly lower than that at 37°C, and the hepatocytes were saturable with increased substrate concentration and culture time, suggesting that the rat primary hepatocyte model was successfully established. Triptolide showed a significant inhibitory effect on the hepatic uptake of these four compounds. In conclusion, this method was successfully employed for the quantification of pravastatin, fexofenadine, rosuvastatin, and methotrexate and was used to verify the rat primary hepatocyte model for Oatp1, Oatp2, Oatp4, and Oat2 transporter studies. Then, we applied this model to explore the effect of triptolide on these four transporters.


Acute generalized exanthematous pustulosis induced by pseudoephedrine in a combination tablet with fexofenadine

Nao Kusutani, Marina Nishida, Junko Sowa-Osako, Naoki Maekawa, Kazuyoshi Fukai
PMID: 33559159   DOI: 10.1111/ijd.15431

Abstract




Evaluation of UV-C Decontamination of Clinical Tissue Sections for Spatially Resolved Analysis by Mass Spectrometry Imaging (MSI)

Andreas Dannhorn, Stephanie Ling, Steven Powell, Eileen McCall, Gareth Maglennon, Gemma N Jones, Andrew J Pierce, Nicole Strittmatter, Gregory Hamm, Simon T Barry, Josephine Bunch, Richard J A Goodwin, Zoltan Takats
PMID: 33474935   DOI: 10.1021/acs.analchem.0c03430

Abstract

Clinical tissue specimens are often unscreened, and preparation of tissue sections for analysis by mass spectrometry imaging (MSI) can cause aerosolization of particles potentially carrying an infectious load. We here present a decontamination approach based on ultraviolet-C (UV-C) light to inactivate clinically relevant pathogens such as herpesviridae, papovaviridae human immunodeficiency virus, or SARS-CoV-2, which may be present in human tissue samples while preserving the biodistributions of analytes within the tissue. High doses of UV-C required for high-level disinfection were found to cause oxidation and photodegradation of endogenous species. Lower UV-C doses maintaining inactivation of clinically relevant pathogens to a level of increased operator safety were found to be less destructive to the tissue metabolome and xenobiotics. These doses caused less alterations of the tissue metabolome and allowed elucidation of the biodistribution of the endogenous metabolites. Additionally, we were able to determine the spatially integrated abundances of the ATR inhibitor ceralasertib from decontaminated human biopsies using desorption electrospray ionization-MSI (DESI-MSI).


Effects of breviscapine and C3435T

Yingying Zhao, Zhimin Miao, Mingzhao Jiang, Xuan Zhou, Yong Lai
PMID: 33256506   DOI: 10.1080/00498254.2020.1857467

Abstract

Breviscapine (BRE) is usually used for long-term use in patients with cardiovascular diseases such as coronary heart disease, angina pectoris, and cerebral thrombosis. It is possible to combine it with P-glycoprotein (P-gp) substrates in clinic. At present, little is known about whether the simultaneous use of BRE affects the disposal of P-gp substrates. The aim of this study was to evaluate the effect of BRE on the pharmacokinetics of fexofenadine (FEX), a P-gp probe substrate and its associations with the
C3435T genetic polymorphism in healthy volunteers. In this randomised, open-label, placebo-controlled, two-phase crossover clinical study, drug interactions were evaluated in healthy volunteers. FEX was used as a phenotypic probe for P-gp. In each phase, 18 volunteers were given daily doses of 120 mg (40 mg, three times a day) of BRE tablet or a placebo for 14 days. On day 15, a single oral dose of 120 mg FEX hydrochloride was given orally. Blood samples were collected at predefined time intervals, and plasma levels of FEX were determined by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The pharmacokinetic parameters were calculated by non-compartmental method, and bioequivalence was evaluated. Results showed that BRE pretreatment did not significantly affect the pharmacokinetics of FEX. The peak maximum plasma concentration (
) and the area under the plasma concentration-time curve from zero to infinity (AUC
) mean value of FEX with BRE and placebo-treated groups were 699 ng/mL vs. 710 ng/mL and 2972.5 ng⋅h/mL vs. 3460.5 ng⋅h/mL, respectively. The geometric mean ratios (90% confidence intervals) for FEX
and AUC
were within the pre-specified range of 0.8-1.25, indicating that FEX in the two pretreatment phases were bioequivalent. Pharmacokinetic parameters of FEX showed no statistically significant difference between
C3435T CC, CT and TT genotype, revealing that BRE and
C3435T gene polymorphisms did not affect the pharmacokinetics of FEX in healthy volunteers.


Inhibitory effect of terfenadine on Kir2.1 and Kir2.3 channels

Mayra Delgado-Ramírez, Fanny Junue Rodriguez-Leal, Aldo Azmar Rodríguez-Menchaca, Eloy Gerardo Moreno-Galindo, José Antonio Sanchez-Chapula, Tania Ferrer
PMID: 33151169   DOI: 10.2478/acph-2021-0017

Abstract

Terfenadine is a second-generation H1-antihistamine that despite potentially can produce severe side effects it has recently gained attention due to its anticancer properties. Lately, the subfamily 2 of inward rectifier potassium channels (Kir2) has been implicated in the progression of some tumoral processes. Hence, we characterized the effects of terfenadine on Kir2.x channels expressed in HEK-293 cells. Terfenadine inhibited Kir2.3 channels with a strikingly greater potency (IC50 = 1.06 ± 0.11 μmol L-1) compared to Kir2.1 channels (IC50 = 27.8 ± 4.8 μmol L-1). The Kir2.3(I213L) mutant, possessing a larger affinity for phosphatidylinositol 4,5-bisphosphate (PIP2) than the wild-type Kir2.3, was less sensitive to terfenadine inhibition (IC50 = 13.0 ± 2.9 μmol L-1). Additionally, the PIP2 intracellular application had largely reduced the inhibition of Kir2.1 channels by terfenadine. Our data support that Kir2.x channels are targets of terfena-dine by affecting their interaction with PIP2, which could be regarded as a mechanism of the antitumor properties of terfenadine.


Applying Biopharmaceutical Classification System criteria to predict the potential effect of Cremophor

Sally A Helmy, Heba M El-Bedaiwy, Soha M El-Masry
PMID: 32715985   DOI: 10.4155/tde-2020-0042

Abstract

To study the impact of various permeability enhancers on fexofenadine bioavailability. Furthermore, to predict the potential effect of Cremophor
RH 40 on fexofenadine pharmacokinetics at higher doses using Biopharmaceutical Classification System criteria.
The effect of the dose increase (60-360 mg) on the dissolution and permeability behavior of fexofenadine-Cremophor RH 40 formulations was studied in humans. The Biopharmaceutical Classification System criteria of the drug was determined.
Cremophor RH 40 improved the dissolution and bioavailability of fexofenadine. The pharmacokinetics increased linearly with the dose increase. Absorption number (A
) was significantly increased after addition of Cremophor RH 40 in comparison to an unprocessed drug. Similar A
values were observed throughout the same dose range. The dose number (D
) values were <1 whereas, all the dissolution number (D
) values were >1 at the same dose level.


Comparative Efficacy of Fexofenadine Versus Levocetrizine Versus Desloratadine via 1% Histamine Wheal Suppression Test

S Kc, A Aryal, M Adhikary, D Karn
PMID: 33582682   DOI:

Abstract

Background Urticaria and allergic dermatoses remains a great challenge to treating dermatologist. Histamine is the major mediator in such disorders. Antihistamines as levocetrizine, fexofenadine and desloratadine are often used to treat such conditions. Ability of antihistamines to suppress the allergic response helps to evaluate the efficacy of the medicine. Objective To compare the efficacy of levocetrizine versus fexofenadine versus desloratadine in suppressing histamine induced wheals in adults. Method One hundred and two healthy adult volunteers completed the study. Subjects were randomized into 3 groups using an envelope method. First group received fexofenadine (N=36), second group received levocetrizine (N =37), and third group received desloratadine (N=29). Pretesting was performed by skin prick test with histamine 1% (positive control) and normal saline (negative control). Wheal size was recorded before and after the treatment (at 0.5, 1, 2, 4 and 24 hours). Result At 30 minutes and 1 hour fexofenadine showed statistically significant wheal suppression than levocetrizine and desloratadine (p=0.0016). However by 2 and 4 hours all three antihistamines; fexofenadine, levocetirizine and desloratadine showed significant suppression of wheal. Whereas at 24 hours desloratadine showed greater wheal suppression than levocetrizine and fexofenadine (p= 0.014). Conclusion The results of the present study showed that fexofenadine presented early onset of action but longer suppression of wheal size was seen with desloratadine as compared to other antihistamines. These potentials could be employed in clinical aspects; depending upon the response needed.


Explore Compound Types